N-Allyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide
N-Allyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide
Brand Name:
Vulcanchem
CAS No.:
790246-68-3
VCID:
VC0467776
InChI:
InChI=1S/C18H17ClN2O3/c1-2-11-20-18(23)15-5-3-4-6-16(15)21-17(22)12-24-14-9-7-13(19)8-10-14/h2-10H,1,11-12H2,(H,20,23)(H,21,22)
SMILES:
C=CCNC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl
Molecular Formula:
C18H17ClN2O3
Molecular Weight:
344.8g/mol
N-Allyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide
CAS No.: 790246-68-3
Main Products
VCID: VC0467776
Molecular Formula: C18H17ClN2O3
Molecular Weight: 344.8g/mol
CAS No. | 790246-68-3 |
---|---|
Product Name | N-Allyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide |
Molecular Formula | C18H17ClN2O3 |
Molecular Weight | 344.8g/mol |
IUPAC Name | 2-[[2-(4-chlorophenoxy)acetyl]amino]-N-prop-2-enylbenzamide |
Standard InChI | InChI=1S/C18H17ClN2O3/c1-2-11-20-18(23)15-5-3-4-6-16(15)21-17(22)12-24-14-9-7-13(19)8-10-14/h2-10H,1,11-12H2,(H,20,23)(H,21,22) |
Standard InChIKey | JCDPYWGLOWCTPH-UHFFFAOYSA-N |
SMILES | C=CCNC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES | C=CCNC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl |
PubChem Compound | 2502229 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume